

Comparative Crystallographic Analysis of N-(3,4-Dimethylphenyl)acetamide and Related Analogues

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Compound of Interest

Compound Name: *N*-(3,4-Dimethylphenyl)acetamide

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A detailed guide for researchers, scientists, and drug development professionals on the crystal structure of **N-(3,4-Dimethylphenyl)acetamide**, with a comparative analysis against structurally related alternatives. This guide provides key crystallographic data, detailed experimental protocols, and a visual representation of the analytical workflow.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties and biological activity. In the field of drug discovery and development, single-crystal X-ray diffraction analysis stands as a definitive method for elucidating molecular architecture. This guide presents a comprehensive analysis of the crystal structure of **N-(3,4-Dimethylphenyl)acetamide** and compares it with key analogues to provide a deeper understanding of its solid-state characteristics.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for **N-(3,4-Dimethylphenyl)acetamide** and three of its structural analogues. This comparative data allows for an objective assessment of the similarities and differences in their crystal packing and molecular geometry.

Parameter	N-(3,4-Dimethylphenyl)acetamide	N-(2,6-Dimethylphenyl)acetamide	N-(3,5-Dimethylphenyl)acetamide	N-(3,4-Dichlorophenyl)acetamide
Formula	C ₁₀ H ₁₃ NO	C ₁₀ H ₁₃ NO	C ₁₀ H ₁₃ NO	C ₈ H ₇ Cl ₂ NO
Crystal System	Triclinic	Monoclinic	Monoclinic	Monoclinic
Space Group	P-1	P2 ₁ /c	P2 ₁ /n	P2 ₁ /c
a (Å)	6.749	13.766	13.974	9.771
b (Å)	14.281	8.911	5.864	9.699
c (Å)	15.005	8.538	14.156	9.811
α (°)	85.33	90	90	90
β (°)	79.81	99.00	118.58	105.77
γ (°)	87.58	90	90	90
Volume (Å ³)	1418.1	1034.4	1018.6	894.1
Z	6	4	4	4
R-factor	0.064	0.037	0.041	0.036

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized methodology for single-crystal X-ray diffraction. The detailed protocol is outlined below.

I. Crystal Growth

Single crystals of **N-(3,4-Dimethylphenyl)acetamide** and its analogues suitable for X-ray diffraction were grown from an ethanolic solution. The process involves dissolving the purified compound in a minimal amount of hot ethanol, followed by slow cooling of the solution to room temperature. Over a period of several days, well-formed, single crystals precipitate from the solution.

II. Data Collection

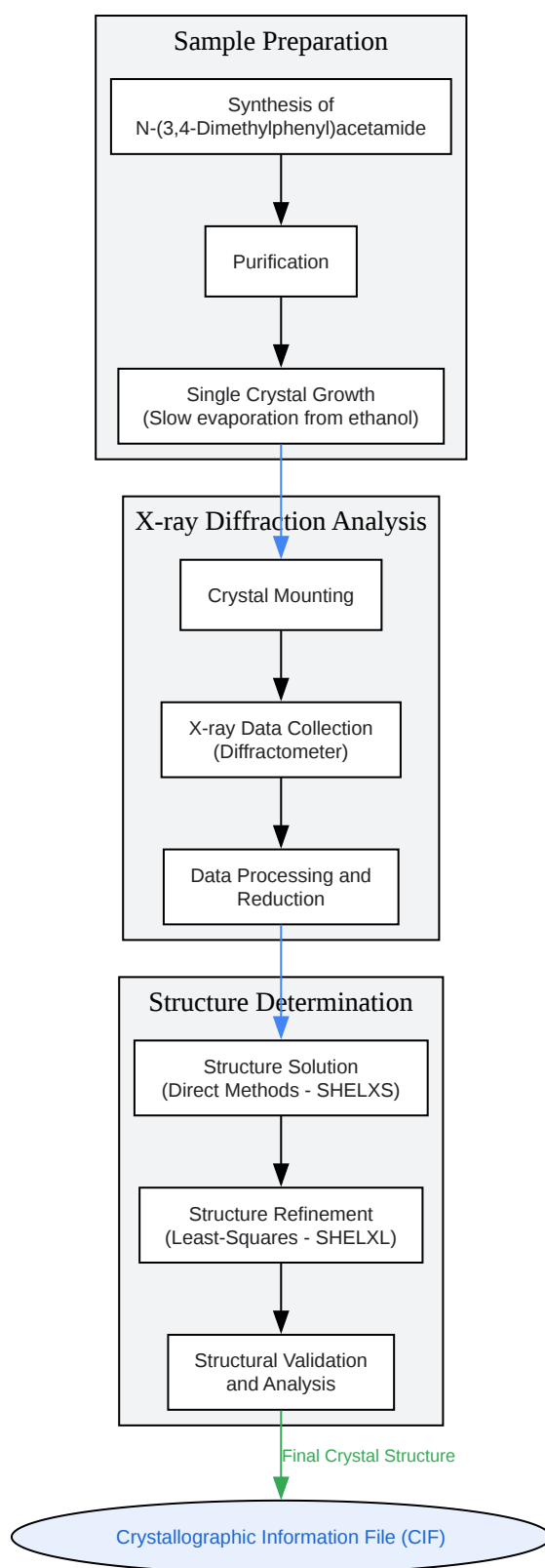
A suitable single crystal of each compound was mounted on a goniometer head. X-ray diffraction data was collected at room temperature using a diffractometer equipped with a graphite-monochromated Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$). A series of ω and ϕ scans were performed to collect a complete sphere of diffraction data.

III. Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved by direct methods using the SHELXS software package. The resulting structural model was then refined by full-matrix least-squares on F^2 using the SHELXL software. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for crystal structure determination is visualized in the diagram below.



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Experimental workflow for crystal structure analysis.

Structural Insights and Comparison

The crystal structure of **N-(3,4-Dimethylphenyl)acetamide** reveals a triclinic system with three molecules in the asymmetric unit.^{[1][2]} This is in contrast to the monoclinic systems observed for the N-(2,6-dimethyl), N-(3,5-dimethyl), and N-(3,4-dichloro) analogues, all of which contain four molecules in the unit cell.

A key feature of the **N-(3,4-Dimethylphenyl)acetamide** structure is the conformation of the N-H bond, which is syn to the 3-methyl substituent on the aromatic ring.^{[1][2]} This contrasts with the anti conformation observed in N-(3,4-dichlorophenyl)acetamide with respect to the 3-chloro substituent.^{[1][2]} The molecules of **N-(3,4-Dimethylphenyl)acetamide** are linked into infinite chains through intermolecular N—H...O hydrogen bonding.^{[1][2]} This hydrogen bonding motif is a common feature among these acetanilide derivatives, playing a crucial role in the stability of their crystal lattices.

The bond parameters within the **N-(3,4-Dimethylphenyl)acetamide** molecule are comparable to those in the other examined acetanilides.^{[1][2]} The subtle differences in the crystal packing and molecular conformations observed among these analogues can be attributed to the varying positions and electronic nature of the substituents on the phenyl ring. These variations can, in turn, influence properties such as solubility, melting point, and ultimately, bioavailability.

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References

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